N-(3-bromo-4-ethoxybenzyl)-N-propylamine

Description

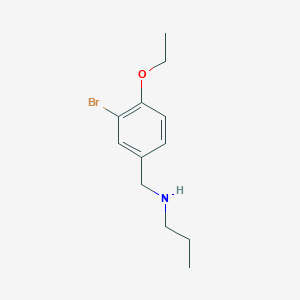

N-(3-bromo-4-ethoxybenzyl)-N-propylamine is a secondary amine featuring a benzyl core substituted with bromo (Br) and ethoxy (OCH₂CH₃) groups at the 3- and 4-positions, respectively, and an N-propylamine moiety.

Properties

Molecular Formula |

C12H18BrNO |

|---|---|

Molecular Weight |

272.18 g/mol |

IUPAC Name |

N-[(3-bromo-4-ethoxyphenyl)methyl]propan-1-amine |

InChI |

InChI=1S/C12H18BrNO/c1-3-7-14-9-10-5-6-12(15-4-2)11(13)8-10/h5-6,8,14H,3-4,7,9H2,1-2H3 |

InChI Key |

VLADJPJCWYUKSP-UHFFFAOYSA-N |

SMILES |

CCCNCC1=CC(=C(C=C1)OCC)Br |

Canonical SMILES |

CCCNCC1=CC(=C(C=C1)OCC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

- N-(5-bromo-2-ethoxybenzyl)-N-propylamine : This structural isomer has bromo and ethoxy groups at the 5- and 2-positions. The meta-substituted bromo (electron-withdrawing) and ortho-substituted ethoxy (electron-donating) create distinct resonance effects compared to the target compound. The altered substituent positions may reduce steric hindrance but increase polarity.

- N-(3-ethoxy-4-propoxybenzyl)-N-propylamine hydrochloride : Replacing bromo with propoxy (OCH₂CH₂CH₃) increases hydrophobicity and electron-donating capacity, likely enhancing solubility in organic solvents.

- n-Propylamine (PA) : The simplest analog, PA (CH₃CH₂CH₂NH₂), lacks aromatic substituents and exhibits five stable conformers due to its linear structure . Its higher basicity (pKa ~10.5) contrasts with the target compound’s estimated pKa of ~8.5–9.0, attributed to resonance stabilization of the benzylamine group and electron-withdrawing bromo effects.

Physicochemical Properties

Research Findings and Implications

- Conformational Analysis : PA’s conformational flexibility (five stable conformers ) enhances its interaction diversity, unlike the rigid benzyl core of the target compound, which may limit binding modes in molecular recognition.

- Solubility Trends : Aqueous solubility decreases with aromatic substitution (PA > target compound ), aligning with SAFT-γMie models for alkylamines in water .

- Synthetic Routes : Evidence from similar compounds suggests that halogenated benzyl halides and propylamine can be coupled under mild conditions, though reaction yields may vary with substituent electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.